molecular formula C9H13BrN2 B1416906 5-bromo-N-(sec-butyl)pyridin-2-amine CAS No. 1041513-33-0

5-bromo-N-(sec-butyl)pyridin-2-amine

Cat. No.: B1416906
CAS No.: 1041513-33-0
M. Wt: 229.12 g/mol
InChI Key: OVTJXNYUSZXHRM-UHFFFAOYSA-N
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Description

5-bromo-N-(sec-butyl)pyridin-2-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a bromine atom at the 5-position and a sec-butyl group attached to the nitrogen atom

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Utilized in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Applied in the development of advanced materials, including polymers and catalysts.
  • Used in the synthesis of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromo-2-pyridinecarboxylic acid and sec-butylamine.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of 5-bromo-N-(sec-butyl)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: 5-bromo-N-(sec-butyl)pyridin-2-amine N-oxide.

    Reduction: 2-pyridinyl-N-(sec-butyl)amine.

    Substitution: N-(5-Substituted-2-pyridinyl)-N-(sec-butyl)amine derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(sec-butyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and sec-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

    N-(5-Chloro-2-pyridinyl)-N-(sec-butyl)amine: Similar structure but with a chlorine substituent instead of bromine.

    N-(5-Methyl-2-pyridinyl)-N-(sec-butyl)amine: Features a methyl group at the 5-position instead of bromine.

    N-(5-Fluoro-2-pyridinyl)-N-(sec-butyl)amine: Contains a fluorine atom at the 5-position.

Uniqueness:

  • The presence of the bromine atom in 5-bromo-N-(sec-butyl)pyridin-2-amine can enhance its reactivity and influence its electronic properties compared to its chloro, methyl, and fluoro analogs. This can result in distinct chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-bromo-N-butan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJXNYUSZXHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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